molecular formula C17H20N2O3S B4587479 N-(2,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(2,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No.: B4587479
M. Wt: 332.4 g/mol
InChI Key: CZMQAKKGNKJYMD-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.11946368 g/mol and the complexity rating of the compound is 514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

Benzamide derivatives, such as 4-amino-N-(2,6-dimethylphenyl)benzamide, have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown effectiveness in several anticonvulsant models, offering potential as new treatments for seizure disorders. Their efficacy in maximal electroshock seizure tests and comparison with traditional antiepileptic drugs highlights their significance in medicinal chemistry research (Lambert et al., 1995).

Material Science and Polymer Chemistry

Research into polyamides and poly(amide-imide)s derived from diamines, including those related to benzamide structures, has contributed significantly to materials science. These polymers exhibit unique properties such as high solubility in aprotic polar solvents, thermal stability, and amorphous nature, making them suitable for various industrial applications (Saxena et al., 2003).

Herbicidal Activity

Benzamide derivatives have also been investigated for their herbicidal properties. For instance, compounds like N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide have shown activity against annual and perennial grasses, indicating their potential utility in agricultural settings (Viste et al., 1970).

Antimicrobial Activity

The synthesis and biological evaluation of novel benzenesulfonamide derivatives have been conducted to explore their antimicrobial potential. Some of these derivatives have shown excellent in vitro antitumor activity and are being considered for further investigation as antimicrobial agents (Fahim & Shalaby, 2019).

Antiarrhythmic Activity

Studies on 4-[(methylsulfonyl)amino]benzamides and sulfonamides have identified compounds with potent Class III antiarrhythmic activity. These findings highlight the potential of benzamide derivatives in developing new treatments for arrhythmias (Ellingboe et al., 1992).

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-11-5-6-12(2)16(9-11)18-17(20)14-7-8-15(13(3)10-14)19-23(4,21)22/h5-10,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMQAKKGNKJYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)NS(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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